molecular formula C36H48N8O11 B14242921 L-Glutaminylglycyl-L-prolyl-L-seryl-L-phenylalanyl-L-alanyl-L-tyrosine CAS No. 496928-40-6

L-Glutaminylglycyl-L-prolyl-L-seryl-L-phenylalanyl-L-alanyl-L-tyrosine

Cat. No.: B14242921
CAS No.: 496928-40-6
M. Wt: 768.8 g/mol
InChI Key: CJHVULBDZBJRLZ-HJJAOGADSA-N
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Description

L-Glutaminylglycyl-L-prolyl-L-seryl-L-phenylalanyl-L-alanyl-L-tyrosine is a peptide compound composed of seven amino acids Peptides like this one are often studied for their potential biological activities and therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Glutaminylglycyl-L-prolyl-L-seryl-L-phenylalanyl-L-alanyl-L-tyrosine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Activation of Amino Acids: Amino acids are activated using reagents like HBTU (O-Benzotriazole-N,N,N’,N’-tetramethyl-uronium-hexafluoro-phosphate) or DIC (N,N’-Diisopropylcarbodiimide).

    Coupling Reaction: The activated amino acids are coupled to the resin-bound peptide chain under mild conditions.

    Deprotection: Protecting groups on the amino acids are removed using TFA (trifluoroacetic acid) to expose the reactive sites for further coupling.

    Cleavage: The completed peptide is cleaved from the resin and purified using techniques like HPLC (High-Performance Liquid Chromatography).

Industrial Production Methods

Industrial production of peptides like this compound involves scaling up the SPPS process. Automation and optimization of reaction conditions are crucial to ensure high yield and purity. Large-scale peptide synthesizers and advanced purification systems are employed to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

L-Glutaminylglycyl-L-prolyl-L-seryl-L-phenylalanyl-L-alanyl-L-tyrosine can undergo various chemical reactions, including:

    Oxidation: This reaction can occur at the tyrosine residue, leading to the formation of dityrosine.

    Reduction: Reduction reactions can target disulfide bonds if present in the peptide structure.

    Substitution: Amino acid residues can be substituted to create analogs with different properties.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2) or other oxidizing agents under controlled conditions.

    Reduction: Reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

    Substitution: Specific amino acid derivatives and coupling reagents used in SPPS.

Major Products

    Oxidation: Formation of dityrosine or other oxidized derivatives.

    Reduction: Cleavage of disulfide bonds, leading to linear peptides.

    Substitution: Peptide analogs with modified sequences.

Scientific Research Applications

L-Glutaminylglycyl-L-prolyl-L-seryl-L-phenylalanyl-L-alanyl-L-tyrosine has several applications in scientific research:

    Chemistry: Used as a model compound to study peptide synthesis and modification techniques.

    Biology: Investigated for its potential role in cellular signaling and protein interactions.

    Medicine: Explored for therapeutic applications, including drug development and delivery systems.

    Industry: Utilized in the development of peptide-based materials and biotechnological applications.

Mechanism of Action

The mechanism of action of L-Glutaminylglycyl-L-prolyl-L-seryl-L-phenylalanyl-L-alanyl-L-tyrosine involves its interaction with specific molecular targets. The peptide can bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific biological context and the peptide’s structure.

Comparison with Similar Compounds

Similar Compounds

    Glycyl-L-prolyl-L-glutamate: Another peptide with neuroprotective properties.

    Retatrutide: A peptide with a different sequence but similar therapeutic potential.

Uniqueness

L-Glutaminylglycyl-L-prolyl-L-seryl-L-phenylalanyl-L-alanyl-L-tyrosine is unique due to its specific amino acid sequence, which imparts distinct biological activities and potential applications. Its structure allows for targeted interactions with molecular receptors, making it a valuable compound for research and development.

Properties

CAS No.

496928-40-6

Molecular Formula

C36H48N8O11

Molecular Weight

768.8 g/mol

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[2-[[(2S)-2,5-diamino-5-oxopentanoyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]-3-hydroxypropanoyl]amino]-3-phenylpropanoyl]amino]propanoyl]amino]-3-(4-hydroxyphenyl)propanoic acid

InChI

InChI=1S/C36H48N8O11/c1-20(31(49)42-26(36(54)55)17-22-9-11-23(46)12-10-22)40-33(51)25(16-21-6-3-2-4-7-21)41-34(52)27(19-45)43-35(53)28-8-5-15-44(28)30(48)18-39-32(50)24(37)13-14-29(38)47/h2-4,6-7,9-12,20,24-28,45-46H,5,8,13-19,37H2,1H3,(H2,38,47)(H,39,50)(H,40,51)(H,41,52)(H,42,49)(H,43,53)(H,54,55)/t20-,24-,25-,26-,27-,28-/m0/s1

InChI Key

CJHVULBDZBJRLZ-HJJAOGADSA-N

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)O)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H](CO)NC(=O)[C@@H]3CCCN3C(=O)CNC(=O)[C@H](CCC(=O)N)N

Canonical SMILES

CC(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)O)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CO)NC(=O)C3CCCN3C(=O)CNC(=O)C(CCC(=O)N)N

Origin of Product

United States

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